molecular formula C8H8N2O4 B2369478 3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid CAS No. 2375272-99-2

3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid

Cat. No.: B2369478
CAS No.: 2375272-99-2
M. Wt: 196.162
InChI Key: HNJMPGQKNSAEQC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a cyclopropyl substituent at position 3, two oxo (keto) groups at positions 2 and 4, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name

3-cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-6-5(7(12)13)3-9-8(14)10(6)4-1-2-4/h3-4H,1-2H2,(H,9,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJMPGQKNSAEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with diethyl malonate, followed by cyclization and oxidation steps to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The cyclopropyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrimidine ring critically influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid (Target) Cyclopropyl (C3), 2,4-dioxo, carboxylic acid (C5) High polarity due to dioxo and COOH groups; cyclopropyl enhances steric effects
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid Pyrrolidinone (C6), carboxylic acid (C5) Polar pyrrolidinone moiety; potential for hydrogen bonding
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropyl (C2), Cl (C5), amino-pyridyl (C6) Chlorine increases lipophilicity; amino-pyridyl may confer basicity
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid Isopropyl (C4), methoxymethyl (C2), carboxylic acid (C5) Methoxymethyl enhances solubility; isopropyl adds bulk
4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid Cyclopropyl (C4), methyl (C2), carboxylic acid (C5) Methyl group reduces polarity; cyclopropyl placement alters steric interactions

Key Observations :

  • Cyclopropyl Positioning : The target compound’s cyclopropyl at C3 differs from analogs with cyclopropyl at C2 or C4. This affects steric interactions and ring strain .
  • Functional Group Diversity : Chlorine (in ) and methoxymethyl (in ) introduce distinct electronic and solubility profiles, suggesting varied applications in drug design or catalysis.

Biological Activity

3-Cyclopropyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid, a compound within the pyrimidine family, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C14H15N3O4
  • Molecular Weight : 289.29 g/mol
  • CAS Number : 1000932-48-8

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. Specifically, studies have shown that this compound and its analogs can inhibit tumor cell proliferation through various mechanisms:

  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against several cancer cell lines, including HeLa and HCT116, with IC50 values suggesting potent antiproliferative activity.
  • Mechanism of Action : The antitumor activity is believed to stem from the compound's ability to interfere with cellular signaling pathways associated with cell cycle regulation and apoptosis induction.
Cell LineIC50 (µM)Reference
HeLa1.61
HCT1161.98

Anticonvulsant Activity

The compound's structural features may contribute to its anticonvulsant properties. Analogous compounds have been shown to exhibit protective effects in animal models of seizures, suggesting that modifications in the pyrimidine structure can enhance anticonvulsant efficacy.

Case Study 1: Antitumor Efficacy

A recent study evaluated the effectiveness of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effects observed in breast and colon cancer cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. It was found that treatment with the compound reduced neuronal cell death and improved behavioral outcomes in animal models of epilepsy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis and DNA replication.
  • Modulation of Signaling Pathways : It has been suggested that the compound can modulate pathways related to apoptosis and cell survival, enhancing its therapeutic potential in cancer treatment.

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